Kushenol M is a prenylated flavonoid primarily isolated from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. [, ] It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and antitumor activities. [, , , ] Kushenol M has attracted scientific interest for its potential applications in various research areas, including metabolic disorders, cancer, and infectious diseases. [, , , ]
The synthesis of Kushenol M can be achieved through several methods, primarily focusing on extraction from Sophora flavescens. The extraction process typically involves using organic solvents such as methanol or ethanol to isolate the flavonoid from the plant material. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the compound further.
In laboratory settings, synthetic approaches may also be explored, utilizing chemical reactions that involve prenylation processes. These methods often require specific catalysts and controlled conditions to ensure the successful formation of the desired compound .
Kushenol M possesses a complex molecular structure characterized by its prenylated flavonoid framework. The structure includes multiple hydroxyl groups and a distinct arrangement of carbon atoms that contribute to its biological activity.
Kushenol M participates in various chemical reactions, primarily due to its reactive hydroxyl groups. It has been shown to interact with enzymes, particularly those in the cytochrome P450 family. Notably, Kushenol M inhibits the activity of CYP3A4, an important enzyme involved in drug metabolism.
The mechanism by which Kushenol M exerts its biological effects is multifaceted. It primarily acts through modulation of signaling pathways involved in inflammation and cell proliferation.
Quantitative data from cell assays demonstrate significant reductions in cell viability upon treatment with varying concentrations of Kushenol M.
Kushenol M exhibits several notable physical and chemical properties:
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm its structural integrity and purity after synthesis or extraction .
Kushenol M has significant potential in various scientific fields due to its pharmacological properties:
Research continues to explore additional applications based on its unique chemical properties and biological activities, contributing to advancements in both medicinal chemistry and natural product research .
Kushenol M originates from the phenylpropanoid and flavonoid biosynthetic pathways in Sophora flavescens. The process initiates with phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and activation by cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) yield p-coumaroyl-CoA. This intermediate combines with malonyl-CoA through a condensation reaction catalyzed by chalcone synthase (CHS), forming naringenin chalcone—the foundational flavonoid skeleton (C6-C3-C6). Chalcone isomerase (CHI) then isomerizes naringenin chalcone to (2S)-naringenin, the immediate precursor for diverse flavonoid classes [1] [6].
In S. flavescens, prenylated flavonoids like kushenol M diverge from this core pathway through the activity of membrane-bound prenyltransferases (PTs). Transcriptomic analyses have identified tissue-specific expression patterns of PT genes, with roots—the primary site of kushenol M accumulation—showing upregulation of SfPT1, SfPT3, and SfPT7. These enzymes facilitate the attachment of isoprenoid units (C5 precursors from the methylerythritol phosphate (MEP) pathway) to the flavonoid nucleus. The co-localization of flavonoid and terpenoid biosynthetic machinery in root xylem and phloem tissues enables efficient carbon flux toward prenylated derivatives [1] [6]. Metabolomic profiling confirms that roots contain 227 flavonoids, with prenylated forms constituting >40% of this pool. Kushenol M biosynthesis peaks in 3–5-year-old plants, correlating with maximal PT gene expression [6].
Table 1: Key Precursors and Enzymes in Kushenol M Biosynthesis
Precursor/Intermediate | Enzyme | Gene ID (S. flavescens) | Tissue Localization |
---|---|---|---|
Phenylalanine | PAL | SfPAL2, SfPAL7 | Root phloem, xylem |
p-Coumaroyl-CoA | 4CL | Sf4CL1, Sf4CL3, Sf4CL12 | Root xylem |
Naringenin chalcone | CHS | SfCHS3 | Root periderm |
(2S)-Naringenin | CHI | SfCHI5, SfCHI7, SfCHI9 | Root phloem |
Prenylated naringenin | PT | SfPT1, SfPT3, SfPT7 | Root xylem |
Prenylation of kushenol M occurs at two distinct sites: a 3-methylbut-2-enyl (isopentenyl) group at C-6 and a lavandulyl group (5-methyl-2-prop-1-enylhex-4-enyl) at C-8. This regioselectivity is governed by two classes of prenyltransferases:
The sequential modification proceeds with isopentenylation preceding lavandulylation, as evidenced by time-course metabolomics showing transient accumulation of 6-isopentenylnaringenin. Co-expression of SfPT3 and SfPT7 in Nicotiana benthamiana resulted in kushenol M detection at 0.82 mg/g DW, confirming their synergistic function [6].
Table 2: Enzymatic Properties of Prenyltransferases in Kushenol M Biosynthesis
Enzyme | Prenyl Group | Localization | Km (μM) | Optimal pH | Cofactor Requirement |
---|---|---|---|---|---|
SfPT3 | C6-Isopentenyl | Cytosol | 9.7 (naringenin) | 7.5 | Mg2+ (1 mM) |
18.3 (DMAPP) | |||||
SfPT7 | C8-Lavandulyl | Endoplasmic reticulum | 14.2 (6-isopentenylnaringenin) | 8.0 | Mn2+ (2 mM) |
21.8 (DMAPP) |
Kushenol M ((2R,3R)-5,7,2′,4′-tetrahydroxy-6-isopentenyl-8-lavandulylflavanonol) possesses four chiral centers, necessitating advanced NMR techniques for configurational assignment. Initial isolation yields a yellow oil with molecular formula C30H36O7 (MW 508.60 g/mol), confirmed by high-resolution ESI-MS (m/z 531.2385 [M+Na]+) [5] [7].
Stereochemical Analysis:
2D NMR Structural Elucidation:
Critical 2D NMR experiments resolved signal overlap and established connectivity:
Table 3: Key 13C and 1H NMR Assignments for Kushenol M (CDCl3, 500 MHz)
Position | δC (ppm) | δH (ppm, J in Hz) | Multiplicity | HMBC Correlations |
---|---|---|---|---|
2 | 79.1 | 5.42 (dd, J=11.5, 2.0) | d | C-3, C-4, C-9 |
3 | 68.3 | 4.58 (d, J=11.5) | d | C-2, C-4 |
6 | 132.8 | - | s | - |
8 | 128.5 | - | s | - |
1′′ | 22.4 | 3.22 (d, J=7.0) | d | C-6, C-2′′, C-3′′ |
2′′ | 122.5 | 5.27 (t, J=7.0) | t | C-1′′, C-4′′ |
1′′′ | 28.7 | 3.18 (d, J=8.5) | d | C-8, C-2′′′, C-5′′′ |
2′′′ | 123.8 | 5.29 (t, J=8.5) | t | C-1′′′, C-3′′′ |
5′′′ | 131.6 | 5.38 (br s) | br s | C-3′′′, C-4′′′ |
Advanced techniques like 3D maximum-quantum (MaxQ) NMR resolved overlapping signals in crude root extracts, confirming kushenol M’s presence without isolation. Non-uniform sampling (NUS) accelerated data acquisition while maintaining resolution, enabling quantification at 0.21 mg/g in xylem tissue [1] [8]. These structural insights underpin ongoing studies into structure-activity relationships and biosynthetic engineering of kushenol M.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: